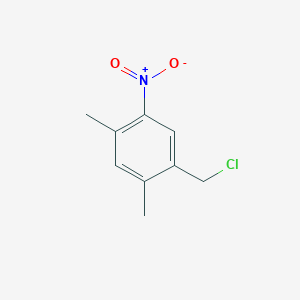

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene

Description

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene (molecular formula: C₉H₁₀ClNO₂; molecular weight: 199.64 g/mol) is a substituted nitroaromatic compound characterized by a benzene ring with three distinct functional groups: a chloromethyl (-CH₂Cl) group at position 1, methyl (-CH₃) groups at positions 2 and 4, and a nitro (-NO₂) group at position 5 . Its structural uniqueness lies in the combination of electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. The compound is used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and specialty materials .

Key identifiers include:

- CAS Registry Number: Not explicitly listed in the evidence, but its brominated analog (1-Bromo-2,4-dimethyl-5-nitrobenzene) is mentioned in supplier catalogs .

- Synthetic relevance: It serves as a precursor for drug-linker systems in antibody-drug conjugates (ADCs), as indicated by structural analogs in patent literature .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene |

InChI |

InChI=1S/C9H10ClNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

DKHXIHWDJSBNLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Diazotization–Chlorination via Sandmeyer Reaction

This method employs 2,4-dimethyl-5-nitroaniline as the starting material. Key steps include:

- Stage 1 : Diazotization at 0°C using concentrated HCl and sodium nitrite (NaNO₂) for 1 hour.

- Stage 2 : Chlorination with cuprous chloride (CuCl) at 20°C for 11 hours.

- Dissolve 2,4-dimethyl-5-nitroaniline (3.01 mmol) in 9 mL concentrated HCl.

- Add NaNO₂ (1.00 eq) in water at 0°C.

- After 1 hour, introduce CuCl (1.60 eq) and stir at 20°C.

- Quench with water, neutralize with K₂CO₃, and extract with ethyl acetate.

- Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Yield : 72%.

| Parameter | Value |

|---|---|

| Temperature | 0°C (Stage 1), 20°C (Stage 2) |

| Catalyst | CuCl |

| Reaction Time | 12 hours total |

| Solvent | Aqueous HCl |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sandmeyer Reaction | High regioselectivity, proven yield | Requires hazardous diazonium intermediates |

| ZnI₂ Catalysis | Mild conditions, scalable | Substrate-specific efficiency unverified |

Mechanistic Insights

- Sandmeyer Route : Diazonium intermediate forms at 0°C, followed by CuCl-mediated radical substitution.

- Chloromethylation : ZnI₂ stabilizes the chloromethyl cation, directing electrophilic attack to the aromatic ring’s meta position relative to nitro.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Major Products:

Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.

Oxidation: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Properties

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with a molecular weight of 185.61 g/mol. It features a chloromethyl group, two methyl groups, and a nitro group attached to a benzene ring. In its pure form, it appears as a yellow solid.

One method for synthesizing 1-chloro-2,4-dimethyl-5-nitrobenzene involves a two-stage process :

- Reacting 2,4-dimethyl-5-nitroaniline with hydrogen chloride and sodium nitrite in water at 0°C .

- Adding cuprous chloride in water at 0-20°C .

This method reportedly yields approximately 72% of the desired product .

Potential Applications

Given the limited information on "1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene" itself, we can infer potential applications from its structural components and the uses of related compounds:

- Organic Synthesis: It can serve as an intermediate in creating more complex organic molecules.

- Pharmaceuticals: It has potential applications in the pharmaceutical industry.

Related compounds and their applications:

- 1-Chloro-2-methyl-4-nitrobenzene: The synthesis and crystal structure of this compound have been studied .

- 1-Chloro-4-nitrobenzene: Used in the industrial production of azo and sulfur dyes, drugs, and pesticides .

- 1,2,4-Triazoles: Compounds containing 1,2,4-triazole rings show multidirectional biological activity and antibacterial properties .

Safety and Exposure

1-Chloro-4-nitrobenzene, a related compound, has potential exposure risks :

- Occupational exposure can occur during the manufacture of other chemical products .

- General population exposure may occur through environmental contamination .

Data on Carcinogenicity

Studies on 1-chloro-4-nitrobenzene have been conducted to assess its carcinogenicity :

- It has been tested on rats and mice for carcinogenicity .

- It has also been tested for mutagenicity in bacteria and Drosophila, as well as for clastogenic activity in mammalian cells in vitro and in vivo .

- In one study, methemoglobinemia, hemosiderin accumulation in the spleen, and anemia were noted in high-dose groups of both sexes of tested animals .

- An increase in the incidences of interstitial cell tumors of the testes in male subjects was observed, but the increase was not statistically significant .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Substituent Effects on Reactivity

Physicochemical Properties

- Lipophilicity : 1-Chloro-3-(chloromethyl)-5-nitrobenzene (XLogP3: 2.8) is more lipophilic than the target compound due to dual chloro substituents, favoring membrane permeability in bioactive molecules .

- Solubility : Methoxy-containing derivatives (e.g., 1-Chloro-2,4-dimethoxy-5-nitrobenzene) show improved water solubility compared to methyl-substituted analogs .

Biological Activity

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Its structure includes a chloromethyl group, which enhances its reactivity and potential for biological interactions. The nitro group is known to contribute to various biological activities, including antibacterial and anticancer properties.

The primary mechanism of action for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene involves nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophiles in biomolecules, which can modify enzyme functions or alter cellular pathways. This reactivity is crucial for its applications in drug development and biochemical research.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene exhibit notable antimicrobial activity. For example, compounds synthesized from this base structure have shown efficacy against various gram-positive bacteria and mycobacterial strains. In one study, several derivatives were evaluated against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), revealing submicromolar activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

| Compound | Activity Against S. aureus | Activity Against MRSA | IC50 (µM) |

|---|---|---|---|

| Derivative A | Yes | Yes | <0.5 |

| Derivative B | Yes | No | 1.2 |

| Derivative C | Yes | Yes | 0.8 |

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene derivatives have been investigated. These studies typically assess the viability of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives possess moderate cytotoxicity, with IC50 values ranging from 50 µM to 100 µM .

Case Studies

Case Study 1: Antibacterial Efficacy

A series of synthesized compounds based on 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene were tested for antibacterial activity. The study found that the introduction of halogen groups significantly increased antibacterial efficacy against Enterococcus faecalis and Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 value of 0.3 µM against MRSA .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of these compounds on various cancer cell lines. It was observed that some derivatives induced apoptosis in MCF-7 cells with an IC50 value of approximately 75 µM, suggesting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a toluene derivative. A common approach involves nitration of 2,4-dimethylbenzene followed by chloromethylation using chloromethylating agents (e.g., paraformaldehyde/HCl) under controlled acidic conditions . Key parameters include:

- Temperature : Nitration at 0–5°C to avoid over-nitration.

- Catalyst : Use of H₂SO₄ for nitration and ZnCl₂ for chloromethylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Yield optimization (~60–75%) requires strict stoichiometric control of Cl⁻ donors and inert atmospheres to prevent hydrolysis of the chloromethyl group .

Q. How can researchers confirm the structural identity of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR should show signals for aromatic protons (δ 6.8–7.5 ppm), chloromethyl (–CH₂Cl, δ 4.5–4.8 ppm), and methyl groups (δ 2.2–2.5 ppm). ¹³C NMR confirms nitro (–NO₂) and chloromethyl carbons .

- MS : ESI-MS (m/z 199.64 [M]⁺) validates molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the chloromethyl group under nucleophilic substitution (SN) conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and steric hindrance. For example:

- Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, enabling substitution with amines or thiols .

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered access to the chloromethyl site. Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations (B3LYP/6-31G*) can clarify transition-state geometries .

Contrasting literature data may stem from unaccounted moisture traces, which hydrolyze –CH₂Cl to –CH₂OH, altering reactivity .

Q. How does the electronic environment of the aromatic ring influence the compound’s utility in multi-step syntheses?

- Methodological Answer : The nitro group (–NO₂) is a strong electron-withdrawing group, directing electrophilic substitutions to meta positions. This property enables regioselective functionalization:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, creating a precursor for diazonium salt reactions .

- Cross-coupling : Suzuki-Miyaura reactions (aryl boronic acids, Pd catalysts) modify the ring for drug discovery scaffolds .

Computational studies (Hammett σ constants) predict substituent effects on reaction rates, aiding in pathway design .

Q. What are the challenges in characterizing degradation products of this compound under ambient storage conditions?

- Methodological Answer : Degradation via hydrolysis or photolysis produces 2,4-dimethyl-5-nitrobenzyl alcohol or quinone derivatives. Analytical workflows include:

- LC-MS/MS : Identify trace degradation products (e.g., m/z 181.07 for hydrolyzed –CH₂OH).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via TLC or HPLC .

Mitigation strategies: Store under nitrogen at –20°C in amber vials .

Application-Oriented Questions

Q. How is this compound utilized in the design of enzyme inhibitors or fluorescent probes?

- Methodological Answer : The chloromethyl group serves as a reactive handle for bioconjugation. Examples:

- Enzyme inhibitors : Covalent binding to cysteine residues (e.g., in proteases) via thioether linkages. Kinetic assays (IC₅₀ determination) validate inhibition .

- Fluorescent probes : Attach fluorophores (e.g., dansyl chloride) via nucleophilic substitution, then use confocal microscopy to track cellular uptake .

Structure-activity relationship (SAR) studies require modular synthesis of derivatives with varied substituents .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or polymers?

- Methodological Answer : As a monomer, it contributes to:

- MOFs : Coordinate with metal nodes (e.g., Zn²⁺) via nitro groups, forming porous structures for gas storage. BET surface area analysis quantifies porosity .

- Polymers : Radical polymerization (AIBN initiator) creates nitro-functionalized polymers for catalytic supports. GPC analysis determines molecular weight distributions .

Safety and Compliance

Q. What safety protocols are critical when handling 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles. Use in fume hoods due to volatile chlorinated byproducts .

- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Waste disposal : Collect in halogenated waste containers; incineration recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies arise from crystallinity vs. amorphous forms. Standardize solubility tests:

- Shake-flask method : Saturate solvents (e.g., DCM, ethanol) at 25°C, filter, and quantify via gravimetry .

- XRPD : Compare crystalline vs. milled forms, as amorphous phases exhibit higher solubility .

Advanced Method Development

Q. What computational tools predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

Use molecular dynamics (MD) simulations (GROMACS) to model solvent interactions. QSPR models correlate descriptors (logP, dipole moment) with experimental outcomes. Validate predictions via microfluidic reactors for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.